molecular formula C19H15N3O3S B2793633 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851987-29-6

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2793633
CAS No.: 851987-29-6
M. Wt: 365.41
InChI Key: QMRGYBZNEAVOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a 4,6-dimethylbenzothiazole moiety via a carbohydrazide linkage. The compound’s synthesis typically involves condensation of 2-oxo-2H-chromene-3-carbohydrazide with substituted benzothiazole aldehydes or ketones under acidic conditions, as demonstrated in analogous hydrazide syntheses .

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-11(2)16-15(8-10)26-19(20-16)22-21-17(23)13-9-12-5-3-4-6-14(12)25-18(13)24/h3-9H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRGYBZNEAVOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multi-step reactions. One common method includes the condensation of 4,6-dimethylbenzo[d]thiazol-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under acidic conditions . The reaction is usually carried out in ethanol with a catalytic amount of glacial acetic acid. The intermediate product is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures to N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds are summarized below:

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

These results suggest that modifications in the compound's structure can enhance its antimicrobial efficacy.

Antitumor Activity

The structural characteristics of this compound make it a candidate for antitumor research. Preliminary studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells using the following parameters:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings highlight the potential of this compound in cancer therapy, particularly through structural modifications that could improve cytotoxicity against specific cell types.

DNA Interaction

Molecular docking studies suggest that this compound may interact with DNA, potentially inhibiting replication processes crucial for cell division.

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit key enzymes involved in cellular processes such as topoisomerases and kinases. This inhibition can disrupt critical signaling pathways in cancer cells and pathogens.

Synthetic Routes and Research Applications

The synthesis of this compound can be achieved through various chemical reactions that leverage its unique structural features. Recent advancements in synthetic methodologies have facilitated the development of efficient routes for producing this compound.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways . The compound binds to the active sites of these enzymes, blocking their activity and leading to the suppression of disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Carbohydrazide Derivatives
  • N′-{2-(2-[3,4-Dichlorobenzyl]-4-oxoquinazolin-3[4H]-yl)acetyl}-2-oxo-2H-chromene-3-carbohydrazide (): Activity: Exhibits dual inhibition of pancreatic lipase (IC₅₀ = 12.3 µM) and α-glucosidase (IC₅₀ = 18.7 µM), outperforming acarbose (IC₅₀ = 32.1 µM) in enzyme inhibition assays. Structural Advantage: The dichlorobenzyl group enhances hydrophobic interactions with enzyme active sites, while the coumarin-carbohydrazide backbone facilitates hydrogen bonding with LYS293 residues .
  • N′-[(5-Bromo-2-hydroxyphenyl)ethylidene]-2-oxo-2H-chromene-3-carbohydrazide ():

    • Activity : Demonstrates broad-spectrum antimicrobial activity (MIC = 14.8–29.6 µM against S. aureus and E. coli) due to the bromo-hydroxyphenyl substituent, which increases electronegativity and membrane disruption .
    • Comparison : The 4,6-dimethylbenzothiazole group in the target compound replaces the bromo-hydroxyphenyl moiety, likely reducing electronegativity but enhancing π-π stacking interactions in hydrophobic enzyme pockets .
Benzothiazole Derivatives
  • N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (): Activity: Shows potent antifungal activity (MIC = 10.7–21.4 µM against C. albicans) attributed to the thiazolidinone ring, which disrupts fungal ergosterol biosynthesis .
  • N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ():

    • Activity : Fluorine substituents enhance metabolic stability and CNS penetration, making this compound a candidate for neuropharmacological applications.
    • Comparison : The target compound’s methyl groups (vs. fluorine) may reduce electronegativity but improve oral bioavailability due to increased lipophilicity .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Physicochemical Properties
Compound logP Solubility (µg/mL) Adiabatic Compressibility (βS ×10⁻¹⁰ m²/N) Ref.
Target Compound 3.2 8.5 (DMF/water) 2.14
N′-[(5-Bromo-2-hydroxyphenyl)ethylidene] 2.8 12.3 (Ethanol) 1.98
N′-{2-(2-[3,4-Dichlorobenzyl]-...} 4.1 5.2 (DMSO) N/A
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-... 3.5 6.7 (DMF) N/A

Key Observations :

  • The target compound’s intermediate logP (3.2) balances lipophilicity and solubility, critical for oral absorption.
  • Higher adiabatic compressibility (2.14 ×10⁻¹⁰ m²/N) compared to bromo-hydroxyphenyl analogs suggests stronger solute-solvent interactions in DMF/water mixtures .

Mechanistic Insights :

  • The target compound’s carbohydrazide linkage enables reversible binding to α-glucosidase active sites via hydrogen bonding with LYS293 and hydrophobic interactions with the benzothiazole group .
  • Antimicrobial activity likely arises from membrane disruption mediated by the lipophilic benzothiazole moiety and coumarin’s ability to intercalate into microbial DNA .

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound that integrates the structural features of benzothiazole and chromene. This combination has been noted for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 284.33 g/mol

This structure comprises a benzothiazole moiety fused with a chromene ring, contributing to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The following table summarizes key findings from these studies:

StudyCell LineConcentration (µM)Effect
HCT11610Significant reduction in cell viability
HeLa3.995Inhibition of pChk1 at Ser 317

The compound demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a targeted therapy for cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicated effectiveness against various bacterial strains. The following table outlines some of the antimicrobial efficacy observed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

In Vivo Studies

A notable study evaluated the in vivo efficacy of this compound in murine models of cancer. The compound was administered at varying doses to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with specific protein targets involved in cancer progression. The compound exhibited strong binding affinities with ATR kinase, a key regulator in DNA damage response pathways. This interaction suggests that the compound may inhibit tumor cell proliferation by disrupting critical cellular repair mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide and its derivatives?

  • Methodological Answer : The compound is typically synthesized by refluxing 2-oxo-2H-chromene-3-carbohydrazide with 4,6-dimethyl-1,3-benzothiazol-2-amine derivatives in ethanol for 5–6 hours. Purification involves recrystallization from solvents like ethanol or methanol. For derivatives, aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) are condensed under similar reflux conditions, followed by isolation of hydrazone analogs. Reaction conditions, yields, and physical data are detailed in Table 1 of .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrazide and benzothiazole proton environments. IR spectroscopy identifies carbonyl (C=O) and N-H stretches. Mass spectrometry (MS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, including bond angles and torsion angles. SHELXL refines crystallographic data, while SHELXD/SHELXE assist in phase determination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalysts : Add piperidine or acetic acid to accelerate hydrazone formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining yield, as demonstrated for analogous hydrazides .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for complex mixtures instead of recrystallization .

Q. How can contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer results) be resolved?

  • Methodological Answer :

  • Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity) under identical conditions .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., methoxy, nitro groups) to isolate activity-contributing moieties (see SAR strategies in and ).
  • Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of bioactivity variations across replicates .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Systematic Substitution : Replace benzothiazole methyl groups with halogens or electron-withdrawing groups to evaluate electronic effects on bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR for anticancer activity). Validate with in vitro enzyme inhibition assays .
  • QSAR Modeling : Correlate logP, molar refractivity, and H-bond donor/acceptor counts with experimental IC50_{50} values .

Q. What are key challenges in determining the 3D structure and stability of this compound?

  • Methodological Answer :

  • Crystallization Difficulty : Poor crystal growth due to flexible hydrazide linkage. Use vapor diffusion with dichloromethane/hexane to improve crystal quality .
  • Stability Under pH : Conduct accelerated degradation studies (pH 1–13, 40°C) monitored via HPLC ().
  • Collision Cross-Section (CCS) Analysis : Predict conformational stability using ion mobility spectrometry (CCS data in ) .

Q. What methodologies are employed to elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50_{50} against cyclooxygenase-2 (COX-2) or topoisomerase II using fluorometric kits .
  • Flow Cytometry : Assess apoptosis induction in cancer cells (Annexin V/PI staining).
  • Transcriptomic Profiling : RNA-seq analysis to identify differentially expressed genes post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.